3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester
Description
Structural Classification of Thiomorpholine-Based Dicarboxylates
Thiomorpholine-based dicarboxylates are characterized by a six-membered heterocyclic ring containing one sulfur atom and two carboxylic acid groups. The 4-(1,1-dimethylethyl) ester derivative, formally known as 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, features a tert-butyl ester group at position 4 and a methyl ester at position 3 (Figure 1). The thiomorpholine ring adopts a chair-like conformation, with sulfur contributing to electronic polarization and influencing reactivity.
Key structural attributes include:
- Molecular formula : C₁₁H₁₉NO₄S
- Molecular weight : 261.34 g/mol
- Functional groups : Two ester moieties (tert-butyl and methyl), one secondary amine, and a thioether bond
The stereochemistry of the compound is defined by the (R)-configuration at position 3, as evidenced by chiral resolution studies. This configuration enhances its utility in asymmetric synthesis, particularly in peptide coupling reactions where spatial arrangement governs biological activity.
Table 1: Structural Properties of 4-(1,1-Dimethylethyl) Ester Derivatives
Historical Development of 4-(1,1-Dimethylethyl) Ester Derivatives
The synthesis of thiomorpholine derivatives dates to the mid-20th century, with early methods relying on cyclization of β-amino thiols with dicarboxylic acids. The introduction of tert-butyl esters emerged in the 1990s as a strategy to improve solubility and stability during peptide synthesis. A landmark advancement occurred in 2003 with the development of enantioselective routes using chiral auxiliaries, enabling gram-scale production of (R)-configured derivatives.
Applications evolved from simple intermediates to bioactive agents:
- Antioxidant activity : Thiomorpholine derivatives demonstrated lipid peroxidation inhibition (IC₅₀ = 7.5 µM) in 2010.
- DPP-IV inhibition : 2015 studies identified 3,4-dicarboxylates as potent dipeptidyl peptidase IV inhibitors for diabetes management.
- Cholesterol modulation : 2020 research highlighted their role in suppressing squalene synthase, reducing LDL by 76%.
Table 2: Milestones in Synthetic Methodology
Properties
Molecular Formula |
C10H16NO4S- |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
CTDIKDIZNAGMFK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Polymer-Supported Synthesis Method
Principle and General Approach
The polymer-supported synthesis represents one of the most effective methods for preparing 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester. This approach leverages solid-phase synthesis techniques to control stereochemistry and improve reaction efficiency.
Detailed Synthetic Procedure
The synthesis begins with immobilized Fmoc-Cys(Trt)-OH as the starting material attached to a suitable resin. The polymer-supported synthesis follows these key steps:
- Immobilization of Fmoc-Cys(Trt)-OH on an appropriate resin
- Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates
- Ring closure to form the thiomorpholine structure
- Trifluoroacetic acid-mediated cleavage from the resin
The inclusion of triethylsilane in the cleavage cocktail is crucial for the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. This approach allows for control over the stereochemistry of the newly formed stereocenter, which is essential for the preparation of the (3R)-isomer.
Stereochemical Considerations
Stereochemical studies have revealed the specific configuration of the newly formed stereocenter during the synthesis. The structure of the final product exhibits stable N-acyl rotamers, which is an important consideration for applications in peptide synthesis and medicinal chemistry.
Table 1: Key Reaction Parameters for Polymer-Supported Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Fmoc-Cys(Trt)-OH | Source of sulfur-containing backbone |
| Resin | Polymer support | Facilitates solid-phase synthesis |
| Cleavage Agent | Trifluoroacetic acid | Releases compound from resin |
| Stereochemical Control | Triethylsilane | Ensures stereoselective formation |
| Temperature | Room temperature | Optimal for maintaining stereochemistry |
| Atmosphere | Inert (N₂) | Prevents oxidation of sulfur |
Telescoped Continuous Flow Synthesis
Principles and Advantages
An alternative approach for preparing thiomorpholine derivatives involves a telescoped continuous flow process. This method offers advantages in terms of scalability and efficiency, particularly for the synthesis of the basic thiomorpholine ring structure.
Synthetic Protocol
The synthesis involves a two-step telescoped format for the continuous flow generation of thiomorpholine. The key steps include:
- Thiol-ene reaction
- Subsequent cyclization to form the thiomorpholine ring
The optimization of this process revealed that using DIPEA (N,N-Diisopropylethylamine) as a base provides optimal results. The reaction achieves high conversion rates, with NMR yields of the thiomorpholine product reaching 84-87%.
Reaction Conditions and Isolation
The cyclization reaction is typically conducted at 100°C with a residence time of approximately 5 minutes. After completion, the reaction mixture undergoes a specific work-up procedure:
- Addition of 1M HCl and EtOAc
- Phase separation and washing of the organic phase with 1M HCl
- Basification of the combined aqueous phases with NaOH to pH >13
- Extraction with dichloromethane
- Drying over Na₂SO₄ and solvent removal
- Purification by vacuum distillation
This procedure typically yields thiomorpholine as a colorless oil with a boiling point of 58-64°C at 20 mbar. Further functionalization would be required to convert this basic scaffold to 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester.
Table 2: Reaction Conditions for Telescoped Flow Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Critical for cyclization |
| Residence Time | 5 minutes | Affects conversion rate |
| Base | DIPEA (2 equiv) | Superior to Et₃N and DBU |
| Solvent | Not specified in source | Affects solubility and reaction rate |
| NMR Yield | 84-87% | Before isolation |
| Isolated Yield | 54% overall | After distillation |
Preparation of the tert-Butyl Ester Functionality
General Approaches to tert-Butyl Ester Formation
The incorporation of the tert-butyl ester group (1,1-dimethylethyl ester) is a crucial aspect of preparing 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester. Several methods can be employed for this transformation:
Carbodiimide-Mediated Esterification
This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, along with 4-dimethylaminopyridine (DMAP) as a catalyst, to promote the formation of the tert-butyl ester from the corresponding carboxylic acid and tert-butyl alcohol.
Reaction with Isobutylene
Direct reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst (typically H₂SO₄) can lead to tert-butyl ester formation. This reaction requires pressure equipment due to the gaseous nature of isobutylene.
Use of tert-Butyl Acetate
An alternative approach involves the use of tert-butyl acetate with a catalyst under specific conditions to facilitate transesterification.
Selective N-Boc Protection
The selective introduction of the N-Boc (tert-butyloxycarbonyl) group on the nitrogen atom of the thiomorpholine ring is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DIPEA. This reaction is usually conducted in dichloromethane or tetrahydrofuran at room temperature.
Table 3: Conditions for tert-Butyl Ester Formation
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling | DCC, DMAP, tert-butanol | RT, 12-24h | Mild conditions | Formation of DCU byproduct |
| Isobutylene Method | H₂SO₄, isobutylene | 0°C, pressure | High yielding | Requires pressure equipment |
| tert-Butyl Acetate | tert-butyl acetate, catalyst | Reflux | More accessible reagents | Lower yields for hindered acids |
Synthetic Route to (R)-4-Boc-Thiomorpholine-3-Carboxylic Acid
Starting Materials and Chiral Induction
The preparation of (R)-4-Boc-Thiomorpholine-3-Carboxylic Acid, a closely related compound to our target molecule, provides valuable insights. This synthesis typically begins with chiral starting materials or employs chiral catalysts to induce the desired stereochemistry.
The compound serves as a key intermediate in the synthesis of peptides and bioactive molecules due to its ability to introduce chirality and functional diversity. The Boc group functions as a protective group for the amine functionality, enhancing stability during subsequent transformations.
Key Transformation Steps
Based on the available information, the synthesis of the (R)-isomer likely involves:
- Preparation of appropriate precursors containing sulfur
- Cyclization to form the thiomorpholine ring
- Stereoselective introduction of the carboxylic acid functionality
- Protection of the nitrogen with a Boc group
Analytical Characterization
The compound can be characterized using various analytical techniques:
- ¹H NMR spectroscopy
- ¹³C NMR spectroscopy
- Mass spectrometry
- Infrared spectroscopy
- X-ray crystallography (for solid derivatives)
Comparative Analysis of Preparation Methods
Efficiency and Scalability
When comparing the different preparation methods, several factors must be considered:
Table 4: Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| Polymer-Supported Synthesis | High stereoselectivity, Good purity | Requires specialized equipment, More steps | Moderate to high | Limited |
| Telescoped Flow Synthesis | Continuous process, Higher throughput | Less stereocontrol, Additional functionalization needed | 54% overall | Excellent |
| Traditional Solution-Phase | Simple setup, Well-established | Lower stereoselectivity, More purification required | Variable | Good |
Stereochemical Control
The polymer-supported approach offers superior stereochemical control, which is critical for preparing the (3R)-stereoisomer. The inclusion of triethylsilane in the cleavage cocktail is particularly important for stereoselective formation of the desired product.
In contrast, the telescoped flow synthesis approach may require additional steps to achieve the desired stereochemistry, although it offers advantages in terms of scalability and throughput.
Characterization and Analysis
Spectroscopic Analysis
The characterization of 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester typically involves:
- ¹H NMR spectroscopy: Confirms the structural features, including the thiomorpholine ring protons and the tert-butyl group.
- ¹³C NMR spectroscopy: Provides information about the carbon framework, including the carboxylic acid and carbamate carbons.
- Mass spectrometry: Confirms the molecular weight and fragmentation pattern.
- IR spectroscopy: Identifies functional groups, particularly the C=O stretching of the carboxylic acid and carbamate groups.
Purity Assessment
The purity of the prepared compound can be assessed using:
- HPLC analysis: Provides information about the chromatographic purity.
- Elemental analysis: Confirms the elemental composition matches the theoretical values.
- Melting point determination (for solid derivatives): Indicates the presence of impurities.
Applications and Importance
The target compound, 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, particularly its (3R)-isomer, serves as a valuable intermediate in:
- Medicinal chemistry for the synthesis of drug candidates
- Peptide chemistry as a building block for peptidomimetics
- Development of enzyme inhibitors
- Preparation of chiral ligands for catalysis
The presence of the thiomorpholine ring, along with the carboxylic acid and protected amine functionalities, provides multiple points for further derivatization, making this compound particularly versatile in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Ring Heteroatom : Oxygen (morpholine) vs. sulfur (thiomorpholine).
- Polarity : Morpholine derivatives are more polar due to oxygen’s electronegativity.
- Applications : Morpholine analogs are more common in approved pharmaceuticals, whereas thiomorpholines are niche research tools .
Succinobucol (AGI-1067, CAS: 216167-82-7)
Succinobucol is a structurally complex phenolic compound featuring two tert-butyl groups, thioether linkages, and a butanedioic acid ester. While it shares the tert-butyl ester motif with the target compound, its core structure diverges significantly. Succinobucol’s antioxidant properties and cardiovascular applications (e.g., reducing atherosclerotic events) stem from its phenolic hydroxyl and thioether groups, which are absent in the thiomorpholine derivative .
Key Differences :
- Core Structure: Phenolic ring system vs. thiomorpholine heterocycle.
- Functionality: Succinobucol includes antioxidant moieties (phenolic -OH) and dual thioether linkages.
- Therapeutic Use : Clinically validated for cardiovascular disease vs. research-focused thiomorpholine .
Oxazolidine Derivatives (e.g., CAS: 102308-32-7)
Oxazolidines are five-membered heterocycles containing nitrogen and oxygen. Examples like 1,1-dimethylethyl 2,2-dimethyl-(S)-4-formyloxazolidine-3-carboxylate feature chiral centers and formyl groups, making them valuable in asymmetric synthesis. Unlike the thiomorpholine compound, oxazolidines are smaller rings with distinct stereochemical and reactivity profiles. Their tert-butyl esters are often used to protect carboxyl groups during synthetic workflows .
Key Differences :
- Ring Size : Five-membered (oxazolidine) vs. six-membered (thiomorpholine).
- Stereochemical Complexity : Oxazolidines frequently serve as chiral auxiliaries.
- Synthetic Utility : Preferred for stereoselective synthesis vs. thiomorpholine’s exploratory applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to morpholine .
- Tert-Butyl Esters : Common across all compounds, this group improves metabolic stability by resisting esterase hydrolysis, a critical feature in prodrug design .
- Biological Activity: Succinobucol’s therapeutic efficacy highlights the importance of thioether and phenolic groups in redox modulation, whereas thiomorpholine derivatives remain underexplored in clinical settings .
- Synthetic Utility : Oxazolidines outperform thiomorpholines in stereochemical control, underscoring the trade-off between ring size and functional versatility .
Biological Activity
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiomorpholine ring with two carboxylic acid groups and an ester functional group. Its structural formula can be represented as follows:
where represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Anticancer Activity
Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant anticancer properties. For example, certain derivatives have shown strong antiproliferative activity against various human cancer cell lines including MV4-11 (leukemia), A549 (lung), PC-3 (prostate), and MCF-7 (breast) cells. The mechanism of action typically involves the induction of apoptosis through the activation of caspases .
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | MV4-11 | 25.04 | Apoptosis via caspase activation |
| 3b | A549 | 24.69 | Apoptosis via caspase activation |
| 5b | MCF-7 | 20.36 | Apoptosis via caspase activation |
Neuroprotective Effects
Research has also explored the neuroprotective effects of thiomorpholine derivatives in models of neurodegenerative diseases. For instance, in animal models of amyotrophic lateral sclerosis (ALS), certain derivatives improved motor function and increased survival rates by reducing neuroinflammation and oxidative stress .
Table 2: Neuroprotective Effects in Animal Models
| Study Model | Treatment | Outcome |
|---|---|---|
| G93A ALS Mouse Model | Thiomorpholine Derivative | Improved motor function and survival rate |
| Zebrafish AD Model | Thiomorpholine Derivative | Reduced cognitive impairment and apoptosis |
Case Studies
Case Study 1: Antitumor Activity in Leukemia
A study examined the effects of various thiomorpholine derivatives on MV4-11 leukemia cells. The results indicated that specific compounds induced cell death through apoptosis pathways. The structure-activity relationship highlighted that modifications at the amine positions significantly influenced anticancer efficacy .
Case Study 2: Neuroprotection in Alzheimer's Disease
In a zebrafish model of Alzheimer's disease, treatment with a thiomorpholine derivative resulted in decreased levels of amyloid-beta plaques and improved cognitive functions. This suggests potential therapeutic applications for thiomorpholine compounds in neurodegenerative disorders .
The biological activity of 3,4-thiomorpholinedicarboxylic acid derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Reduction of oxidative stress markers in neuronal tissues.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines in neurodegenerative models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
